molecular formula C14H28ClNO2 B2384072 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride CAS No. 1185698-04-7

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride

Cat. No. B2384072
CAS RN: 1185698-04-7
M. Wt: 277.83
InChI Key: DUTVGNJTZLUPLX-UHFFFAOYSA-N
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Description

Organic compounds like this typically consist of carbon, hydrogen, oxygen, and nitrogen atoms. They can have various functional groups that determine their chemical properties and reactivity .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions, where a nucleophile (an electron-rich species) replaces a leaving group in a molecule . The exact synthesis pathway would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of organic compounds is determined by the arrangement of atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions of organic compounds depend on their functional groups. For example, alcohols can undergo reactions like dehydration or oxidation . The specific reactions of “1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride” would depend on its exact structure .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Material safety data sheets (MSDS) provide information about the hazards of specific compounds .

Future Directions

Future research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating potential uses .

properties

IUPAC Name

1-(cyclohexylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2.ClH/c16-13(11-17-14-8-4-5-9-14)10-15-12-6-2-1-3-7-12;/h12-16H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTVGNJTZLUPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COC2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride

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